molecular formula C11H19N2O7P B1665826 Atpo CAS No. 252930-37-3

Atpo

Katalognummer: B1665826
CAS-Nummer: 252930-37-3
Molekulargewicht: 322.25 g/mol
InChI-Schlüssel: AGSOOCUNMTYPSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a competitive antagonist at GluR1-4 (AMPA-preferring) receptors . This compound is significant in the field of neuropharmacology due to its ability to modulate glutamate receptors, which are crucial for synaptic transmission in the central nervous system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Atpo involves the reaction of tert-butyl isoxazole with phosphonomethoxy propionic acid. The reaction conditions typically include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in research and potential therapeutic uses.

Analyse Chemischer Reaktionen

Types of Reactions

Atpo primarily undergoes substitution reactions due to the presence of the phosphonomethoxy group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield phosphonic acid derivatives, while reduction reactions could result in the formation of simpler amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

Atpo has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a tool to study the mechanisms of glutamate receptors. Its ability to act as a competitive antagonist makes it valuable for understanding receptor-ligand interactions and the effects of receptor modulation.

Biology

In biological research, this compound is used to investigate the role of glutamate receptors in various physiological and pathological processes. It helps in elucidating the mechanisms of synaptic transmission and plasticity, which are essential for learning and memory.

Medicine

This compound has potential therapeutic applications in the treatment of neurological disorders. By modulating glutamate receptors, it could be used to develop treatments for conditions such as epilepsy, neurodegenerative diseases, and psychiatric disorders.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery. Its ability to modulate glutamate receptors makes it a valuable compound for screening potential therapeutic agents.

Wirkmechanismus

Atpo exerts its effects by binding to the GluR1-4 (AMPA-preferring) receptors and acting as a competitive antagonist . This means that it competes with the natural ligand, glutamate, for binding to the receptor. By blocking the receptor, this compound inhibits the excitatory signals mediated by glutamate, thereby modulating synaptic transmission. The molecular targets of this compound include the AMPA receptors, and its action involves the inhibition of receptor activation and subsequent downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Atpo is unique in its structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:

    Kainic Acid: Another glutamate receptor agonist, but it primarily targets kainate receptors rather than AMPA receptors.

    CNQX: A competitive antagonist at both AMPA and kainate receptors, but with a different chemical structure.

    NBQX: A selective antagonist for AMPA receptors, similar in function to this compound but with a distinct structure.

This compound stands out due to its specific antagonistic action on AMPA-preferring receptors and its unique phosphonomethoxy group, which contributes to its binding affinity and specificity .

Eigenschaften

IUPAC Name

2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N2O7P/c1-11(2,3)8-6(4-7(12)10(14)15)9(13-20-8)19-5-21(16,17)18/h7H,4-5,12H2,1-3H3,(H,14,15)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSOOCUNMTYPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NO1)OCP(=O)(O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404915
Record name 2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252930-37-3
Record name 2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atpo
Reactant of Route 2
Atpo
Reactant of Route 3
Atpo
Reactant of Route 4
Atpo
Reactant of Route 5
Atpo
Reactant of Route 6
Atpo
Customer
Q & A

Q1: What is the primary target of (RS)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid (ATPO)?

A1: (S)-ATPO acts as an antagonist at ionotropic glutamate receptors (iGluRs), specifically the AMPA-preferring GluR1-4 subtypes. [, ]

Q2: How does this compound interact with its target?

A2: (S)-ATPO exhibits competitive antagonism, binding to the ligand-binding core of GluR1-4 receptors, similar to the antagonist DNQX, but through a distinct set of interactions. []

Q3: What are the downstream effects of this compound binding to GluR1-4 receptors?

A3: (S)-ATPO binding inhibits the activation of these receptors, preventing agonist-induced depolarization and excitatory signaling. [, ]

Q4: Does this compound have any agonist activity at iGluRs?

A4: While primarily an antagonist, this compound demonstrates weak partial agonist activity at GluR5 and GluR5/KA2 receptor subtypes. []

Q5: Does this compound interact with NMDA receptors?

A5: Despite being a structural analog of the NMDA antagonist AP7, neither (S)-ATPO nor (R)-ATPO demonstrate affinity for NMDA receptor sites. []

Q6: What is the molecular formula of this compound?

A6: The molecular formula of this compound is C12H21N2O7P.

Q7: What is the molecular weight of this compound?

A7: The molecular weight of this compound is 336.28 g/mol.

Q8: Is there any information available on the spectroscopic data of this compound?

A8: The provided research papers primarily focus on the biological activity and structure-activity relationships of this compound, and do not include detailed spectroscopic data.

Q9: Is there any information on the material compatibility and stability of this compound under various conditions?

A9: The provided research papers focus on the biological activity of this compound and do not provide information regarding its material compatibility or stability under different conditions.

Q10: Does this compound exhibit any catalytic properties?

A10: this compound is not described as a catalyst in the provided research papers. Its primary mode of action is through binding and modulating the activity of iGluRs.

Q11: Have computational methods been employed in studying this compound?

A11: Yes, computational techniques, including molecular modeling, were used to analyze the binding site of this compound on GluR2 and compare it with the antagonist DNQX. []

Q12: How does the stereochemistry of this compound affect its activity?

A12: (S)-ATPO exhibits the antagonist and weak partial agonist activity at iGluRs, while (R)-ATPO is largely inactive in all tested systems. []

Q13: What is the role of the isoxazole moiety in this compound's activity?

A13: The isoxazole ring primarily acts as a spacer in this compound, suggesting that other scaffolds could potentially replace it without significant loss of activity. []

Q14: Can the phosphonomethoxy group of this compound be modified without affecting its activity?

A14: While the provided papers do not explicitly address modifications to the phosphonomethoxy group, this structural element is likely crucial for its interaction with the glutamate binding site of iGluRs.

Q15: Is there any information about the stability and formulation strategies for this compound?

A15: The provided research papers do not contain information regarding the stability or formulation of this compound. They mainly focus on its in vitro characterization and mechanism of action.

Q16: Is there any information on SHE regulations related to this compound?

A16: The provided research articles are primarily focused on the biological activity and characterization of this compound and do not provide information about SHE regulations. As a research compound, it's crucial to adhere to all safety guidelines and regulations.

Q17: The research papers do not provide data on PK/PD, in vivo efficacy, resistance, toxicology, drug delivery, biomarkers, analytical methods, environmental impact, dissolution, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives, recycling, research infrastructure, historical context, or cross-disciplinary applications of this compound.

A17: That is correct. The provided research primarily focuses on the in vitro characterization of this compound, its interactions with specific iGluR subtypes, and its structure-activity relationships. Further research is needed to explore those other aspects.

Q18: Are there any cross-disciplinary applications of this compound?

A18: While the provided papers focus on the pharmacological characterization of this compound, its specific targeting of GluR1-4 subtypes could potentially be valuable in other disciplines. For example, this compound might be used as a tool in neuroscience research to study the roles of these receptors in various physiological and pathological processes.

Q19: What is the significance of studying this compound's effect on lymphocytes?

A19: Some of the provided research explores the impact of extracellular ATP (this compound) on lymphocytes, including its ability to induce lysis and DNA fragmentation. [, , , ] While these studies don't directly involve this compound, they highlight the broader role of ATP in immune cell function and cell death, potentially offering insights relevant to this compound's mechanism of action.

Q20: Are there any studies investigating the combined effect of this compound with other cytokines or drugs?

A20: While not explicitly studied, the finding that co-administration of extracellular ATP with TNF or lymphotoxin enhances cell death suggests a potential avenue for investigating synergistic effects between this compound and other therapeutic agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.